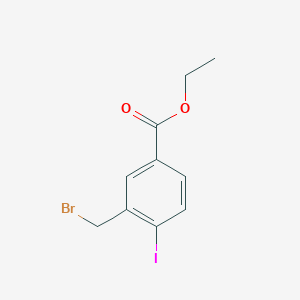

Ethyl 3-(bromomethyl)-4-iodobenzoate

Description

Ethyl 3-(bromomethyl)-4-iodobenzoate is a halogenated aromatic ester with a bromomethyl (-CH₂Br) group at the 3-position and an iodine atom at the 4-position of the benzoate ring. This compound is a versatile synthetic intermediate, leveraging the distinct reactivity of both halogens: the iodine atom participates in cross-coupling reactions (e.g., Mizoroki–Heck or Suzuki), while the bromomethyl group enables nucleophilic substitutions or further functionalization . Its dual reactivity makes it valuable in constructing complex heterocycles and pharmaceutical precursors, as evidenced by its structural analogs in heterocyclic chemistry and drug development .

Properties

Molecular Formula |

C10H10BrIO2 |

|---|---|

Molecular Weight |

368.99 g/mol |

IUPAC Name |

ethyl 3-(bromomethyl)-4-iodobenzoate |

InChI |

InChI=1S/C10H10BrIO2/c1-2-14-10(13)7-3-4-9(12)8(5-7)6-11/h3-5H,2,6H2,1H3 |

InChI Key |

FJCMCBDKFORDHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)I)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(bromomethyl)-4-iodobenzoate typically involves multi-step reactions. One common method includes the bromination of a methyl group on a benzoate derivative followed by iodination. The reaction conditions often require the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and iodination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(bromomethyl)-4-iodobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove halogen atoms.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodobenzoate group reacts with boron reagents to form new carbon-carbon bonds

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzoates, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Ethyl 3-(bromomethyl)-4-iodobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic pathways and studying reaction mechanisms.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.

Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of Ethyl 3-(bromomethyl)-4-iodobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The iodobenzoate group can participate in coupling reactions, facilitating the formation of new carbon-carbon bonds. These reactions are often catalyzed by transition metals such as palladium, which facilitate the transfer of electrons and the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Effects

The position and type of substituents significantly influence reactivity and applications. Key comparisons include:

Key Findings :

- Reactivity Hierarchy : Para-iodo (e.g., ethyl 4-iodobenzoate) > meta-iodo (e.g., ethyl 3-iodobenzoate) in cross-coupling due to electronic and steric factors .

- Dual Functionality: this compound uniquely allows sequential modifications (e.g., coupling followed by alkylation) compared to mono-halogenated analogs .

- Steric Effects : Bulky groups (e.g., tert-butyl in ethyl 4-tert-butyl-3-iodobenzoate) reduce reaction efficiency, whereas bromomethyl groups offer accessible reaction sites .

Cross-Coupling Reactions

- Ethyl 4-Iodobenzoate : Widely used in Mizoroki–Heck reactions to form styryl derivatives (e.g., compound 33 in tuberculosis drug research) .

- This compound : The para-iodo group facilitates coupling, while bromomethyl enables post-coupling modifications (e.g., introduction of benzofuran moieties in heterocycles) .

- Ethyl 4-Bromobenzoate : Less reactive than iodo analogs, requiring higher Pd catalyst loadings (45–120 mol% vs. 30 mol% for iodo) .

Pharmaceutical Intermediate Potential

- Ethyl 4-Iodobenzoate : Key precursor in Pemetrexed (anticancer drug) synthesis via Heck coupling .

- Non-Radioactive Iodobenzoates: Derivatives like 1-methylpiperidin-4-yl 4-iodobenzoate show blood-brain barrier penetration (log P ~2.5) for neurological imaging .

- This compound : Uniquely positions it for dual-targeting prodrugs or bifunctional inhibitors, though pharmacokinetic data remain unexplored.

Biological Activity

Ethyl 3-(bromomethyl)-4-iodobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including antibacterial, anticancer, and other relevant activities, supported by data tables and research findings.

Chemical Structure and Properties

This compound (C₉H₈BrIO₂) features a benzoate structure with bromomethyl and iodo substituents at the 3 and 4 positions, respectively. This unique configuration may contribute to its biological activity through various mechanisms.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related compounds in the benzoate family. For instance, derivatives of benzoates have shown significant activity against various Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, related compounds exhibit Minimum Inhibitory Concentrations (MICs) that suggest potential efficacy.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Ethyl 3-bromo-4-iodobenzoate | TBD | TBD |

| Vancomycin | 1 | Staphylococcus aureus |

| Erythromycin | 256 | Enterococcus faecalis |

Anticancer Activity

The anticancer potential of halogenated benzoates has been documented in several studies. This compound may exhibit similar properties due to the presence of bromine and iodine, which are known to influence cellular signaling pathways involved in cancer progression.

In a study examining the effects of related compounds on cancer cell lines, several derivatives demonstrated significant cytotoxicity. The following table summarizes some findings:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | TBD |

| Coumermycin A1 | MCF-7 | 8.8 ± 0.1 |

| Other Analogues | Various | Range: 1.5 - >100 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Halogenated compounds often act as enzyme inhibitors, affecting metabolic pathways crucial for bacterial survival and cancer cell proliferation.

- Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into bacterial membranes or cancer cell membranes, leading to increased permeability and cell death.

- Gene Expression Modulation : Some studies suggest that such compounds can influence gene expression related to cell cycle regulation and apoptosis.

Study on Antibacterial Properties

A comparative study assessed the antibacterial effects of various benzoate derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain halogenated derivatives exhibited lower MIC values compared to standard antibiotics, suggesting a promising avenue for further research into this compound's antibacterial potential.

Study on Anticancer Activity

In vitro assays conducted on breast cancer cell lines demonstrated that halogenated benzoates could induce apoptosis through caspase activation pathways. While specific data on this compound is still emerging, analogs showed significant promise in reducing viability in cancerous cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.